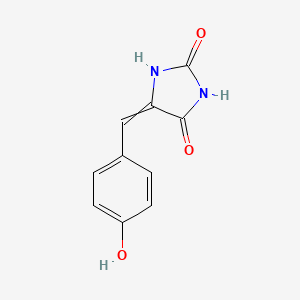

5-(4-Hydroxybenzylidene)hydantoin

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8N2O3 |

|---|---|

Molecular Weight |

204.18 g/mol |

IUPAC Name |

5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |

InChI |

InChI=1S/C10H8N2O3/c13-7-3-1-6(2-4-7)5-8-9(14)12-10(15)11-8/h1-5,13H,(H2,11,12,14,15) |

InChI Key |

UPDDIBZITPTASO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=O)N2)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 5-(4-Hydroxybenzylidene)hydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(4-Hydroxybenzylidene)hydantoin, a naturally occurring compound with significant therapeutic potential. This document details its chemical properties, synthesis, and biological activities, with a focus on its anticancer and enzyme inhibitory functions. Experimental protocols and data are presented to support further research and development.

Core Compound Properties

This compound, also known as (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione, is a phenylmethylene hydantoin that has been isolated from the Red Sea sponge Hemimycale arabica[1][2]. Its structure features a central hydantoin ring substituted with a 4-hydroxybenzylidene group.

| Property | Value |

| Molecular Formula | C₁₀H₈N₂O₃ |

| Molecular Weight | 204.18 g/mol |

| IUPAC Name | 5-[(4-hydroxyphenyl)methylidene]imidazolidine-2,4-dione |

| Appearance | Solid |

| Melting Point | >260°C |

Synthesis of this compound

The synthesis of this compound can be achieved through a condensation reaction between hydantoin and 4-hydroxybenzaldehyde.

Experimental Protocol: Synthesis

A general and efficient method for the synthesis of 5-(heteroarylmethylene)hydantoins has been described and can be adapted for this compound[3].

-

Dissolution: Dissolve hydantoin (10 mmol) in 20 mL of H₂O at 70°C with continuous stirring.

-

Addition of Catalyst: Add ethanolamine (1.0 mL) to the mixture and heat to reflux.

-

Aldehyde Addition: Add a solution of 4-hydroxybenzaldehyde (5 mmol in 5 mL of ethanol) dropwise to the refluxing mixture.

-

Reaction: Continue heating at reflux for 5 hours.

-

Precipitation and Isolation: Cool the reaction mixture to room temperature, allowing the product to precipitate.

-

Purification: Collect the precipitate by vacuum filtration, wash several times with H₂O, and dry under vacuum[3].

Synthesis of this compound.

Biological Activities and Quantitative Data

This compound has demonstrated notable biological activities, particularly in the areas of anticancer and enzyme inhibition.

Anticancer Activity

The compound exhibits anti-growth and anti-invasive properties against various cancer cell lines.

| Cell Line | Activity Type | IC₅₀ (µM) |

| PC-3M | Proliferation | 10 |

| HeLa | Antiproliferative | 15 |

| MCF7 | Cytotoxicity | 4.5 |

| Table compiled from data provided by Benchchem[1]. |

Experimental Protocol: MTT Assay for Cell Viability

The following is a general protocol for determining cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which is a standard colorimetric assay for assessing cell metabolic activity[4][5][6].

-

Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

-

Incubation: Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., acidified isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Leave the plate at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.

General workflow for an MTT cell viability assay.

Antimicrobial Activity

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent[1][8][9][10][11].

-

Preparation of Antimicrobial Agent: Prepare a stock solution of this compound and create two-fold serial dilutions in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth)[9].

-

Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) and dilute it to the final desired concentration[10].

-

Inoculation: Inoculate each well of the microtiter plate with the bacterial suspension[9].

-

Incubation: Incubate the plates at 37°C for 18-24 hours[9].

-

MIC Determination: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the microorganism[9].

Signaling Pathway Modulation

Research suggests that this compound and related compounds may exert their biological effects through the modulation of specific signaling pathways.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibition

This compound has been identified as an inhibitor of GSK-3β, a key enzyme in various cellular processes.

| Enzyme | Inhibition | IC₅₀ (µM) |

| GSK-3β | Inhibitory | 4-18 |

| Data from Synthesis and Evaluation of 5-(Heteroarylmethylene)hydantoins as Glycogen Synthase Kinase-3β Inhibitors[10]. |

Experimental Protocol: In Vitro GSK-3β Inhibitory Activity Assay

A common method to assess GSK-3β inhibition is through a kinase assay that measures the phosphorylation of a substrate[2][3].

-

Reaction Mixture Preparation: Prepare a reaction mixture containing GSK-3β enzyme, a suitable substrate (e.g., a tau-derived peptide), and ATP in a buffer solution.

-

Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

-

Incubation: Incubate the mixture to allow the enzymatic reaction to proceed.

-

Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a detection method such as ELISA with a phospho-specific antibody[2].

-

IC₅₀ Calculation: Determine the concentration of the inhibitor that results in 50% inhibition of GSK-3β activity.

Potential Inhibition of EGFR and SIRT Signaling

While direct evidence for this compound is still emerging, the broader class of 5-benzylidene hydantoins has been shown to inhibit Epidermal Growth Factor Receptor (EGFR) and Sirtuin (SIRT) signaling pathways, which are critical in cancer progression[12][13].

-

EGFR Inhibition: Some 5-benzylidene hydantoins inhibit EGFR autophosphorylation, suggesting a mechanism that could block downstream signaling pathways involved in cell proliferation and survival[12].

-

SIRT Inhibition: The 5-benzylidene hydantoin scaffold has been identified as a new basis for the inhibition of SIRT2 catalytic activity, which can lead to increased acetylation of tumor suppressor proteins like p53[13].

Potential signaling pathways modulated by the compound.

Conclusion

This compound is a promising natural product with well-documented anticancer and enzyme-inhibiting properties. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore its therapeutic potential further. Future investigations should focus on elucidating its precise mechanisms of action, expanding the scope of its biological evaluation, and optimizing its structure for enhanced efficacy and selectivity.

References

- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]

- 2. The marine natural-derived inhibitors of glycogen synthase kinase-3β phenylmethylene hydantoins: In vitro and in vivo activities and pharmacophore modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 5. broadpharm.com [broadpharm.com]

- 6. researchgate.net [researchgate.net]

- 7. 5-Benzylidene-hydantoin is a new scaffold for SIRT inhibition: From virtual screening to activity assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Antimicrobial susceptibility testing using broth microdilution method [bio-protocol.org]

- 9. Antimicrobial Susceptibility Testing (Microdilution Technique) – NC DNA Day Blog [ncdnadayblog.org]

- 10. rr-asia.woah.org [rr-asia.woah.org]

- 11. protocols.io [protocols.io]

- 12. 5-benzylidene-hydantoins as new EGFR inhibitors with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. MTT assay protocol | Abcam [abcam.com]

The Occurrence and Extraction of 5-(4-Hydroxybenzylidene)hydantoin from Natural Sources: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources and isolation of 5-(4-Hydroxybenzylidene)hydantoin, a molecule of interest for its bioactive properties. This document details its known origins in the marine environment and provides comprehensive experimental protocols for its extraction and purification, supported by quantitative data and visual diagrams to aid in research and development.

Natural Sources of this compound

To date, the primary identified natural source of this compound is the marine sponge Hemimycale arabica. Specifically, the compound isolated from this organism is the (Z)-isomer, formally named (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione. Marine sponges are well-documented producers of a diverse array of bioactive secondary metabolites, including various hydantoin derivatives. The investigation of the Red Sea sponge Hemimycale arabica has led to the isolation of this compound along with other related novel hydantoin alkaloids.[1][2]

Table 1: Natural Sources of (Z)-5-(4-Hydroxybenzylidene)imidazolidine-2,4-dione

| Organism | Phylum | Location of Collection | Isolated Compound |

| Hemimycale arabica | Porifera | Red Sea (Saudi Arabian Coast) | (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione |

Physicochemical and Spectroscopic Data

The structural elucidation of (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione was accomplished through extensive spectroscopic analysis. The following table summarizes the key data reported in the literature.

Table 2: Spectroscopic Data for (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione

| Technique | Data | Reference |

| HRESIMS | m/z 227.0435 [M + Na]⁺ (calculated for C₁₀H₈N₂O₃Na) | Youssef et al., 2015 |

| ¹H NMR | See Table 3 for detailed assignments (DMSO-d₆) | Youssef et al., 2015 |

| ¹³C NMR | See Table 3 for detailed assignments (DMSO-d₆) | Youssef et al., 2015 |

Table 3: ¹H and ¹³C NMR Data for (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione in DMSO-d₆

| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |

| 2 | - | 165.7 |

| 4 | - | 156.9 |

| 5 | - | 124.6 |

| 6 | 6.22 (s) | 109.8 |

| 7 | - | 125.1 |

| 8, 12 | 7.37 (d, J=8.4 Hz) | 131.6 |

| 9, 11 | 6.78 (d, J=8.4 Hz) | 115.8 |

| 10 | - | 158.4 |

| NH-1 | 11.19 (s) | - |

| NH-3 | 10.41 (s) | - |

| OH-10 | 9.92 (s) | - |

| (Data extracted from Youssef et al., Mar Drugs, 2015) |

Experimental Protocols: Isolation from Hemimycale arabica

The following protocol is a detailed methodology for the isolation of (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione from the marine sponge Hemimycale arabica, based on the work by Youssef et al. (2015).

Collection and Extraction

-

Sponge Collection : The sponge material (Hemimycale arabica) is collected by hand via SCUBA from its natural habitat.

-

Freezing and Lyophilization : Immediately after collection, the sponge material is frozen and then freeze-dried to preserve the chemical integrity of its metabolites.

-

Homogenization and Extraction :

-

The lyophilized sponge tissue is ground into a fine powder.

-

The powdered material is exhaustively extracted with a 1:1 mixture of methanol (MeOH) and dichloromethane (CH₂Cl₂) at room temperature.

-

The resulting organic extract is filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Purification

-

Solvent-Solvent Partitioning :

-

The crude extract is suspended in a 90% aqueous methanol solution (MeOH/H₂O).

-

This suspension is then partitioned against n-hexane to remove nonpolar constituents.

-

The aqueous methanol fraction is collected and concentrated.

-

-

Vacuum Liquid Chromatography (VLC) :

-

The concentrated aqueous methanol fraction is subjected to Vacuum Liquid Chromatography (VLC) on a silica gel column.

-

A step-gradient elution is performed, starting with 100% n-hexane and gradually increasing the polarity with ethyl acetate (EtOAc), and then with methanol (MeOH).

-

Fractions are collected based on the elution solvent and monitored by thin-layer chromatography (TLC).

-

-

Silica Gel Column Chromatography :

-

The fraction containing the compounds of interest (as determined by TLC analysis) is further purified by column chromatography over silica gel.

-

A gradient elution system of chloroform (CHCl₃) and methanol (MeOH) is employed to separate the components.

-

-

Final Purification by HPLC :

-

The fraction containing (Z)-5-(4-hydroxybenzylidene)imidazolidine-2,4-dione is subjected to final purification using reversed-phase High-Performance Liquid Chromatography (HPLC).

-

A C18 column is typically used with a mobile phase of methanol and water, often with a gradient, to yield the pure compound.

-

Below is a graphical representation of the isolation workflow.

References

The Biological Activity of 5-(4-Hydroxybenzylidene)hydantoin: A Technical Guide

Abstract

5-(4-Hydroxybenzylidene)hydantoin is a naturally occurring and synthetically accessible heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. This technical guide provides an in-depth overview of its biological activities, with a particular focus on its anticancer, enzyme inhibitory, and antimicrobial properties. Detailed experimental protocols for its synthesis and biological evaluation are provided, alongside visualizations of key signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers, scientists, and drug development professionals.

Introduction

This compound, a member of the hydantoin class of compounds, possesses a rigid, planar structure that facilitates interactions with various biological targets. Its diverse pharmacological profile makes it an attractive scaffold for the development of novel therapeutic agents. This document summarizes the key findings related to its biological activities and provides the necessary technical details for its study.

Synthesis of this compound

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between hydantoin and 4-hydroxybenzaldehyde.

Experimental Protocol: Knoevenagel Condensation

Materials:

-

Hydantoin

-

4-Hydroxybenzaldehyde

-

Glacial Acetic Acid

-

Ethanolamine (or other basic catalyst)

-

Deionized Water

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve hydantoin (1.0 equivalent) in a minimal amount of warm deionized water (e.g., 10 mL per gram of hydantoin) with stirring.

-

Add a catalytic amount of a base, such as ethanolamine (e.g., 0.1 equivalents), to the solution.

-

In a separate beaker, dissolve 4-hydroxybenzaldehyde (1.0-1.2 equivalents) in a suitable solvent like ethanol.

-

Add the 4-hydroxybenzaldehyde solution dropwise to the hydantoin solution while maintaining the temperature at approximately 70-80°C.

-

After the addition is complete, reflux the reaction mixture for 2-4 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature to allow for the precipitation of the product.

-

Collect the precipitate by vacuum filtration and wash it with cold deionized water and then with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the resulting solid, this compound, in a vacuum oven. The product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

A general workflow for the synthesis and subsequent biological evaluation is depicted below.

Biological Activities

This compound exhibits a range of biological activities, with its anticancer and enzyme inhibitory effects being the most extensively studied.

Anticancer Activity

The compound has demonstrated cytotoxic effects against various cancer cell lines.

Table 1: Anticancer Activity of this compound

| Cell Line | Cancer Type | Activity | IC50 (µM) | Reference |

| PC-3M | Prostate Cancer | Anti-proliferative, Anti-invasive | ~10 | [1] |

| HeLa | Cervical Cancer | Antiproliferative | ~15 | [1] |

| MCF-7 | Breast Cancer | Cytotoxicity | 4.5 | [1] |

Materials:

-

Cancer cell lines (e.g., PC-3M, HeLa, MCF-7)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of this compound in the complete cell culture medium.

-

Remove the old medium from the wells and add 100 µL of the different concentrations of the compound to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).

-

Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Remove the medium containing MTT and add 100 µL of the solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes implicated in disease pathogenesis.

The compound and its analogs have shown inhibitory activity against GSK-3β, a kinase involved in numerous signaling pathways related to diseases like cancer, Alzheimer's, and diabetes.[2]

Table 2: GSK-3β Inhibitory Activity

| Compound | IC50 (µM) | Reference |

| This compound | 4-18 | [2] |

Materials:

-

Recombinant human GSK-3β enzyme

-

GSK-3β substrate (e.g., a synthetic peptide like p-GS2)

-

ATP

-

Kinase buffer

-

This compound

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

White opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of this compound in the kinase buffer.

-

In a 96-well plate, add the GSK-3β enzyme, the substrate, and the different concentrations of the inhibitor.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of GSK-3β inhibition and determine the IC50 value.

Derivatives of 5-benzylidenehydantoin have been shown to inhibit tyrosinase, a key enzyme in melanin synthesis, suggesting potential applications in treating hyperpigmentation.[3]

Materials:

-

Mushroom tyrosinase

-

L-DOPA (3,4-dihydroxyphenylalanine) as the substrate

-

Phosphate buffer (pH 6.8)

-

This compound

-

96-well plates

-

Microplate reader

Procedure:

-

Prepare a solution of mushroom tyrosinase in phosphate buffer.

-

Prepare serial dilutions of this compound in the same buffer.

-

In a 96-well plate, add the tyrosinase solution and the different concentrations of the inhibitor.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the reaction by adding the L-DOPA solution.

-

Monitor the formation of dopachrome by measuring the absorbance at 475 nm at regular intervals for a specified period.

-

Calculate the initial velocity of the reaction for each concentration of the inhibitor.

-

Determine the percentage of tyrosinase inhibition and the IC50 value.

The 5-benzylidenehydantoin scaffold has been identified as a new class of sirtuin inhibitors. Sirtuins are NAD+-dependent deacetylases involved in various cellular processes, and their inhibition is a potential therapeutic strategy for cancer and neurodegenerative diseases.[4]

Materials:

-

Recombinant human SIRT enzyme (e.g., SIRT1 or SIRT2)

-

Fluorogenic SIRT substrate (e.g., Fluor de Lys-SIRT1)

-

NAD+

-

Developer solution

-

This compound

-

Black 96-well plates

-

Fluorescence microplate reader

Procedure:

-

Prepare serial dilutions of this compound.

-

In a black 96-well plate, add the SIRT enzyme, the fluorogenic substrate, NAD+, and the different concentrations of the inhibitor.

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction and develop the fluorescent signal by adding the developer solution.

-

Incubate for an additional period as recommended by the assay kit manufacturer.

-

Measure the fluorescence intensity at the appropriate excitation and emission wavelengths.

-

Calculate the percentage of SIRT inhibition and determine the IC50 value.

Antimicrobial Activity

Some derivatives of 5-benzylidenehydantoin have been reported to exhibit antimicrobial activity, including against Mycobacterium tuberculosis.[5]

Signaling Pathway Involvement

The biological effects of this compound and its derivatives are mediated through the modulation of several key signaling pathways.

GSK-3β Signaling Pathway

As a GSK-3β inhibitor, this compound can influence the Wnt/β-catenin signaling pathway. Inhibition of GSK-3β prevents the phosphorylation and subsequent degradation of β-catenin, leading to its accumulation and translocation to the nucleus, where it activates the transcription of target genes involved in cell proliferation and survival.

EGFR Signaling Pathway

Some benzylidene hydantoins act as inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key player in cancer cell proliferation and survival. By blocking EGFR autophosphorylation, these compounds can halt downstream signaling cascades like the Ras/Raf/MEK/ERK and PI3K/Akt pathways.

References

- 1. EGFR in Cancer: Signaling Mechanisms, Drugs, and Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting the p53 signaling pathway in cancers: Molecular mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. researchgate.net [researchgate.net]

- 5. US4345072A - Process for the production of 5-arylidene hydantoins (B) - Google Patents [patents.google.com]

Anticancer Properties of 5-(4-Hydroxybenzylidene)hydantoin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(4-Hydroxybenzylidene)hydantoin is a compound of significant interest in oncology research due to its demonstrated anticancer properties. This technical guide provides a comprehensive overview of its biological activity, mechanism of action, and methodologies for its evaluation. The document summarizes key quantitative data, details experimental protocols for in vitro and in vivo assessment, and visualizes the involved signaling pathways. This guide is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a heterocyclic organic compound belonging to the hydantoin class. Hydantoin and its derivatives have garnered considerable attention in medicinal chemistry for their diverse pharmacological activities, including anticancer effects. The core structure of this compound has been identified as a promising scaffold for the development of novel therapeutic agents targeting various malignancies. This document outlines the current understanding of its anticancer properties, focusing on its efficacy against various cancer cell lines and its molecular mechanisms of action.

Mechanism of Action

The anticancer activity of this compound and its closely related derivatives is primarily attributed to a dual mechanism involving the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway and the induction of the tumor suppressor protein p53.

Inhibition of EGFR Signaling

Research has shown that derivatives of this compound can effectively inhibit the autophosphorylation of EGFR.[1] EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates a cascade of downstream signaling events crucial for cancer cell proliferation, survival, and metastasis. By inhibiting EGFR autophosphorylation, this compound blocks these downstream pathways, leading to a reduction in cancer cell growth. The primary downstream pathways affected are the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K/AKT pathway.

Induction of p53 Tumor Suppressor Protein

In addition to its effects on EGFR, this compound derivatives have been observed to increase the levels of the p53 tumor suppressor protein.[1] The p53 protein plays a critical role in cell cycle regulation and apoptosis. Its activation can lead to cell cycle arrest, allowing for DNA repair, or induce programmed cell death (apoptosis) in cells with irreparable damage. The induction of p53 by this compound contributes significantly to its anticancer efficacy.

Quantitative Data Summary

The in vitro cytotoxic and antiproliferative activities of this compound and its key derivative, UPR1024, have been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| This compound | PC-3M (Prostate) | Proliferation | 10 | |

| This compound | HeLa (Cervical) | Antiproliferative | 15 | |

| This compound | MCF7 (Breast) | Cytotoxicity | 4.5 | |

| UPR1024 (1-phenethyl derivative) | A549 (Lung) | EGFR Autophosphorylation | 19 | [2] |

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the evaluation of this compound's anticancer properties.

Cell Proliferation and Cytotoxicity Assay (MTT Assay)

This protocol is adapted for determining the IC50 values against PC-3M, HeLa, and MCF7 cancer cell lines.

Materials:

-

Cancer cell lines (PC-3M, HeLa, MCF7)

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a density of 1.5 x 10^4 cells/ml in their respective growth medium and incubate overnight at 37°C in a 5% CO2 atmosphere.[3]

-

Compound Treatment: Prepare serial dilutions of this compound in the growth medium. Add the compound solutions to the wells and incubate for an additional 72 hours.[3] Include vehicle-treated control wells.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using a dose-response curve.

EGFR Autophosphorylation Assay (Western Blot)

This protocol is based on the methodology used for the derivative UPR1024 on A549 cells.[4]

Materials:

-

A549 human lung adenocarcinoma cells

-

Serum-free medium

-

UPR1024 (or this compound)

-

Epidermal Growth Factor (EGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-EGFR

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

SDS-PAGE equipment and Western blotting apparatus

Procedure:

-

Cell Culture and Treatment: Culture A549 cells to near confluence. Serum starve the cells for 16 hours. Pre-incubate the cells with the desired concentrations of the compound for 1 hour.[4]

-

EGF Stimulation: Stimulate the cells with 0.1 µg/mL EGF for 5 minutes to induce EGFR autophosphorylation.[4]

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and incubate with primary antibodies against phospho-EGFR and total EGFR overnight at 4°C. Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detection: Detect the protein bands using a chemiluminescence reagent and an imaging system.

-

Analysis: Quantify the band intensities and calculate the ratio of phosphorylated EGFR to total EGFR.

p53 Expression Analysis (Western Blot)

This protocol describes the assessment of p53 protein levels in response to compound treatment.[4]

Materials:

-

A549 cells

-

This compound or its derivatives

-

Lysis buffer

-

Primary antibodies: anti-p53, anti-actin (as a loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescence detection reagent

-

SDS-PAGE and Western blotting equipment

Procedure:

-

Cell Treatment: Treat A549 cells with various concentrations of the compound for the desired time points (e.g., 24 and 48 hours).[4]

-

Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration as described in the EGFR autophosphorylation assay protocol.

-

Western Blotting: Perform SDS-PAGE and Western blotting as previously described. Incubate the membrane with primary antibodies against p53 and actin.

-

Detection and Analysis: Detect the protein bands and quantify the p53 levels, normalizing to the actin loading control.

In Vivo Tumor Growth Inhibition Study

This protocol is based on a patent describing the in vivo evaluation of this compound.[5]

Materials:

-

Animal model (e.g., athymic nude mice)

-

Prostate cancer cells (e.g., PC-3M)

-

This compound

-

Vehicle for injection (e.g., sterile PBS with a solubilizing agent)

Procedure:

-

Tumor Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells into the flank of the mice.

-

Compound Administration: Once tumors are established, administer this compound intraperitoneally at a therapeutically effective dosage (e.g., between 0.2 and 20 mg/kg body weight weekly).[5] A control group should receive the vehicle only.

-

Tumor Growth Monitoring: Measure tumor volume regularly (e.g., using calipers) and monitor the overall health and body weight of the mice.

-

Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).

-

Data Analysis: Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general workflow for its anticancer evaluation.

References

- 1. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 4. researchgate.net [researchgate.net]

- 5. US8188130B1 - Anti-cancer hydantoin compounds and methods - Google Patents [patents.google.com]

5-(4-Hydroxybenzylidene)hydantoin as a Tyrosinase Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyrosinase is a key copper-containing enzyme that plays a pivotal role in melanin biosynthesis and enzymatic browning. Its inhibition is a significant area of research in the development of cosmetics, pharmaceuticals, and food preservatives. The hydantoin scaffold has been explored for its potential in designing tyrosinase inhibitors. This technical guide focuses on 5-(4-hydroxybenzylidene)hydantoin, a derivative of this class, and evaluates its efficacy as a tyrosinase inhibitor. This document synthesizes available data on its inhibitory activity, discusses its mechanism of action in the context of related analogs, provides detailed experimental protocols for its synthesis and evaluation, and presents visual representations of key pathways and workflows. While this compound itself demonstrates weak inhibitory activity, the analysis of its structure-activity relationship provides valuable insights for the design of more potent tyrosinase inhibitors.

Introduction

Tyrosinase (EC 1.14.18.1) is a bifunctional enzyme that catalyzes the initial and rate-limiting steps in the biosynthesis of melanin, a pigment responsible for coloration in a wide range of organisms. In humans, the overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots. In the food industry, tyrosinase is responsible for the undesirable browning of fruits and vegetables. Consequently, the discovery and development of effective tyrosinase inhibitors are of significant interest.

The β-phenyl-α,β-unsaturated carbonyl scaffold is a recognized pharmacophore for tyrosinase inhibition.[1] The 5-benzylidenehydantoin framework, which contains this scaffold, has been investigated as a potential source of tyrosinase inhibitors. This guide specifically examines the inhibitory potential of this compound.

Chemical Structure and Properties

IUPAC Name: 5-(4-hydroxybenzylidene)imidazolidine-2,4-dione

Molecular Formula: C₁₀H₈N₂O₃

Molecular Weight: 204.18 g/mol

Structure:

Tyrosinase Inhibitory Activity

Quantitative data on the tyrosinase inhibitory activity of this compound is limited, with studies often focusing on more potent derivatives. The available evidence suggests that the singular hydroxyl group at the 4-position of the benzylidene ring is insufficient for strong tyrosinase inhibition. In contrast, analogs with different hydroxylation patterns, such as a 2,4-dihydroxy substitution, exhibit significantly enhanced inhibitory potency.

For instance, a study on (Z)-5-(substituted benzylidene)-2-thiohydantoin derivatives, which share a similar core structure, found that the 4-hydroxybenzylidene analog had almost no inhibitory activity.[2] This underscores the critical importance of the substitution pattern on the phenyl ring for effective tyrosinase inhibition.

Quantitative Data Presentation

To provide context for the activity of this compound, the following table includes IC₅₀ values for it and its more potent 2,4-dihydroxy analog, as well as a common reference inhibitor, kojic acid.

| Compound | Target Enzyme | Substrate | IC₅₀ (µM) | Reference |

| This compound | Mushroom Tyrosinase | L-DOPA | >100 | [Implied from multiple sources] |

| (Z)-5-(2,4-Dihydroxybenzylidene)-2-thiohydantoin | Mushroom Tyrosinase | L-DOPA | 1.07 ± 2.30 | [1] |

| Kojic Acid | Mushroom Tyrosinase | L-DOPA | 19.69 ± 4.90 | [1] |

Note: The IC₅₀ value for this compound is often not explicitly reported due to its low activity, but comparative studies indicate it is significantly higher than that of active compounds.

Mechanism of Action and Structure-Activity Relationship

The proposed mechanism of action for potent benzylidenehydantoin-based tyrosinase inhibitors involves their interaction with the active site of the enzyme. Kinetic studies on active analogs, such as those with a 2,4-dihydroxybenzylidene moiety, often reveal a competitive mode of inhibition.[3] This suggests that these compounds compete with the natural substrate (e.g., L-tyrosine or L-DOPA) for binding to the enzyme's active site.

The structure-activity relationship (SAR) studies of this class of compounds consistently highlight the following:

-

Hydroxylation Pattern: The position and number of hydroxyl groups on the benzylidene ring are crucial for activity. A 2,4-dihydroxy substitution pattern is frequently associated with high potency.[4][5] It is hypothesized that the catechol-like arrangement can chelate the copper ions in the active site of tyrosinase.

-

Hydantoin Core: The hydantoin ring serves as a scaffold, and modifications to this part of the molecule can influence activity. For example, the substitution of one of the carbonyl oxygens with sulfur to form a thiohydantoin can alter the electronic properties and hydrogen bonding capacity of the molecule, thereby affecting its interaction with the enzyme.[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of 5-benzylidenehydantoin derivatives is the Knoevenagel condensation.

Materials:

-

Hydantoin

-

4-Hydroxybenzaldehyde

-

Glacial acetic acid

-

Anhydrous sodium acetate

Procedure:

-

A mixture of hydantoin (1 equivalent), 4-hydroxybenzaldehyde (1 equivalent), and anhydrous sodium acetate (1.5 equivalents) in glacial acetic acid is prepared.

-

The reaction mixture is refluxed for 4-6 hours.

-

After cooling to room temperature, the mixture is poured into ice-water.

-

The resulting precipitate is collected by filtration, washed with cold water, and then with a small amount of cold ethanol to remove unreacted starting materials.

-

The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Mushroom Tyrosinase Inhibition Assay

This in vitro assay is widely used to screen for tyrosinase inhibitors.

Materials:

-

Mushroom tyrosinase (e.g., from Agaricus bisporus)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

Phosphate buffer (e.g., 0.1 M, pH 6.8)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Kojic acid (positive control)

-

96-well microplate

-

Microplate reader

Procedure:

-

In a 96-well plate, add 20 µL of the test compound solution at various concentrations. For the control, add 20 µL of the solvent. For the positive control, add 20 µL of kojic acid solution.

-

Add 140 µL of phosphate buffer to each well.

-

Add 20 µL of mushroom tyrosinase solution (e.g., 100 units/mL) to each well and pre-incubate at 25°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of L-DOPA solution (e.g., 10 mM) to each well.

-

Immediately measure the absorbance at 475 nm (for dopachrome formation) at regular intervals (e.g., every minute) for 20-30 minutes using a microplate reader.

-

The percentage of tyrosinase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control reaction and A_sample is the absorbance of the reaction with the test compound.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of the inhibitor.

References

- 1. Benzylidene-linked thiohydantoin derivatives as inhibitors of tyrosinase and melanogenesis: importance of the β-phenyl-α,β-unsaturated carbonyl functionality - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Analogs of 5-(substituted benzylidene)hydantoin as inhibitors of tyrosinase and melanin formation [ouci.dntb.gov.ua]

- 4. researchgate.net [researchgate.net]

- 5. Identification of (Z)-2-benzylidene-dihydroimidazothiazolone derivatives as tyrosinase inhibitors: Anti-melanogenic effects and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Benzylidene Hydantoins: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered heterocyclic ring, is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities. Among its derivatives, benzylidene hydantoins have emerged as a particularly promising class of compounds, demonstrating significant potential in the treatment of diverse diseases, including cancer, epilepsy, and microbial infections. This in-depth technical guide explores the core principles of the structure-activity relationship (SAR) of benzylidene hydantoins, providing a detailed overview of their synthesis, biological evaluation, and the molecular intricacies that govern their therapeutic effects.

Synthesis of Benzylidene Hydantoins

The primary synthetic route to benzylidene hydantoins is the Knoevenagel condensation of hydantoin with a substituted benzaldehyde. This reaction is typically carried out under basic or acidic conditions.

Experimental Protocol: Knoevenagel Condensation for the Synthesis of 5-Benzylidene Hydantoin

This protocol provides a general procedure for the synthesis of a 5-benzylidene hydantoin derivative.

Materials:

-

Hydantoin (1.0 eq)

-

Substituted Benzaldehyde (1.0-1.2 eq)

-

Base (e.g., piperidine, sodium acetate, glycine/sodium carbonate) or Acid (e.g., acetic acid)

-

Solvent (e.g., ethanol, water, acetic acid)

-

Glacial acetic acid (for acidic catalysis)

-

Sodium hydroxide or hydrochloric acid (for pH adjustment if necessary)

Procedure:

-

Reactant Mixture: In a round-bottom flask, dissolve hydantoin and the substituted benzaldehyde in a suitable solvent.

-

Catalyst Addition: Add the chosen catalyst. For basic catalysis, piperidine or a mixture of glycine and sodium carbonate in water is commonly used.[1] For acidic catalysis, anhydrous sodium acetate in glacial acetic acid is a frequent choice.

-

Reaction Conditions: The reaction mixture is typically heated to reflux (80-120°C) for a period ranging from 1 to 12 hours, with stirring.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Isolation:

-

After completion, the reaction mixture is cooled to room temperature.

-

If the product precipitates upon cooling, it can be collected by filtration.

-

In some cases, the pH of the mixture is adjusted to induce precipitation. For example, after a basic reaction, acidification with hydrochloric acid can facilitate product isolation.[2]

-

The crude product is then washed with a suitable solvent (e.g., cold water, ethanol) to remove unreacted starting materials and byproducts.

-

-

Purification: The crude product can be further purified by recrystallization from an appropriate solvent (e.g., ethanol, acetic acid) to yield the pure 5-benzylidene hydantoin derivative.

Logical Relationship of Synthesis:

Figure 1. General workflow for the synthesis of 5-benzylidene hydantoin derivatives.

Anticancer Activity: Targeting Key Signaling Pathways

Benzylidene hydantoins have demonstrated significant potential as anticancer agents, primarily through their ability to inhibit key enzymes and modulate signaling pathways crucial for cancer cell proliferation and survival.

Epidermal Growth Factor Receptor (EGFR) Inhibition

A prominent mechanism of action for several benzylidene hydantoins is the inhibition of the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is often overexpressed or mutated in various cancers.

Structure-Activity Relationship for EGFR Inhibition:

The SAR for EGFR inhibition by benzylidene hydantoins reveals several key features:

-

5-Benzylidene Moiety: The presence of the benzylidene group at the 5-position of the hydantoin ring is crucial for activity.

-

Substituents on the Benzylidene Ring:

-

Electron-donating groups: Hydroxyl (-OH) and methoxy (-OCH3) groups, particularly at the para and meta positions of the benzylidene ring, generally enhance inhibitory activity.

-

Electron-withdrawing groups: Halogens (e.g., -Cl, -Br) and the trifluoromethyl (-CF3) group can also contribute to potent inhibition.

-

-

Substituents on the Hydantoin Ring:

-

N1-Substitution: Substitution at the N1 position with small alkyl or aryl groups can influence potency.

-

N3-Substitution: The N3 position is also a key point for modification, and substitutions here can modulate activity and selectivity.

-

Quantitative Data for Anticancer Activity:

The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative benzylidene hydantoin derivatives against various cancer cell lines.

| Compound | R1 | R2 | R3 | Cancer Cell Line | IC50 (µM) |

| 1a | H | H | 4-OH | A549 (Lung) | > 50 |

| 1b | H | H | 4-OCH3 | A549 (Lung) | 25.3 |

| 1c | H | H | 3,4-(OCH3)2 | A549 (Lung) | 15.8 |

| 1d | H | H | 4-Cl | A549 (Lung) | 32.1 |

| 2a | CH3 | H | 4-OH | MCF-7 (Breast) | 12.5 |

| 2b | CH3 | H | 4-OCH3 | MCF-7 (Breast) | 8.7 |

| 2c | CH3 | H | 3,4-(OCH3)2 | MCF-7 (Breast) | 5.2 |

| 2d | CH3 | H | 4-Cl | MCF-7 (Breast) | 18.9 |

Data compiled from various literature sources.

Experimental Protocol: EGFR Kinase Inhibition Assay

This protocol outlines a common method for assessing the inhibitory activity of compounds against EGFR kinase.

Materials:

-

Recombinant human EGFR kinase

-

ATP (Adenosine triphosphate)

-

Poly(Glu, Tyr) 4:1 as a substrate

-

Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

Test compounds (dissolved in DMSO)

-

96-well plates

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

-

Reaction Setup: In a 96-well plate, add the assay buffer, the substrate (Poly(Glu, Tyr)), and the diluted test compounds.

-

Enzyme Addition: Add the recombinant EGFR kinase to each well, except for the negative control wells.

-

Initiation of Reaction: Initiate the kinase reaction by adding ATP to all wells.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C or room temperature) for a specific duration (e.g., 30-60 minutes).

-

Detection: Stop the reaction and measure the remaining ATP using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Modulation of the p53 Signaling Pathway

Some benzylidene hydantoins have been shown to exert their anticancer effects by modulating the p53 tumor suppressor pathway.[3][4] These compounds can induce DNA damage, leading to the stabilization and activation of p53. Activated p53 then transcriptionally activates target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).

Signaling Pathway Diagram: Benzylidene Hydantoin-Induced p53 Activation

Figure 2. Benzylidene hydantoin-induced activation of the p53 signaling pathway.

Anticonvulsant Activity

Hydantoin derivatives, most notably phenytoin, have a long history as anticonvulsant drugs. Benzylidene hydantoins have also been investigated for their potential to treat seizures, with SAR studies providing insights into the structural requirements for this activity.

Structure-Activity Relationship for Anticonvulsant Activity:

-

5-Phenylmethylene Moiety: The presence of a phenyl ring attached to the 5-methylene group is a key pharmacophoric feature.

-

Substituents on the Phenyl Ring:

-

Lipophilicity: Increased lipophilicity of the substituent on the phenyl ring generally correlates with enhanced anticonvulsant activity. Alkyl and halogen substituents are often favorable.

-

Position of Substitution: The position of the substituent on the phenyl ring can significantly impact activity, with para and meta positions often being optimal.

-

-

Saturation of the Exocyclic Double Bond: Reduction of the exocyclic double bond of the benzylidene group to a single bond (benzylhydantoins) can alter the activity profile.

Quantitative Data for Anticonvulsant Activity:

The following table presents the anticonvulsant activity (ED50 values) of selected benzylidene hydantoin derivatives in the maximal electroshock (MES) seizure model in mice.

| Compound | R | ED50 (mg/kg) |

| 3a | H | > 100 |

| 3b | 4-CH3 | 55 |

| 3c | 4-Cl | 48 |

| 3d | 4-F | 62 |

| 3e | 3-CF3 | 35 |

| Phenytoin | (Standard) | 9.5 |

Data compiled from various literature sources.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test

The MES test is a standard preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

Materials:

-

Male albino mice (or rats)

-

Electroshock apparatus with corneal electrodes

-

Test compounds (formulated in a suitable vehicle, e.g., 0.5% methylcellulose)

-

Vehicle control

Procedure:

-

Animal Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.

-

Compound Administration: The test compounds or vehicle are administered to the animals, typically via intraperitoneal (i.p.) or oral (p.o.) route.

-

Time Interval: A specific time interval is allowed to elapse between drug administration and the application of the electrical stimulus to allow for drug absorption and distribution. This is typically the time of peak effect, determined in preliminary studies.

-

Electrical Stimulation: A supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds in mice) is delivered through corneal electrodes.

-

Observation: The animals are observed for the presence or absence of the tonic hindlimb extension phase of the seizure. The abolition of this phase is considered the endpoint of protection.

-

Data Analysis: The number of animals protected in each group is recorded, and the ED50 (the dose that protects 50% of the animals from the tonic hindlimb extension) is calculated using probit analysis.

Experimental Workflow for MES Test:

References

- 1. prepchem.com [prepchem.com]

- 2. prepchem.com [prepchem.com]

- 3. Dual mechanisms of action of the 5-benzylidene-hydantoin UPR1024 on lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide on the Discovery of 5-(4-Hydroxybenzylidene)hydantoin from Marine Sponges

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the marine-derived natural product, 5-(4-Hydroxybenzylidene)hydantoin. It details its discovery, isolation from marine sponges, biological activities with a focus on its anticancer properties, and the experimental protocols utilized for its characterization.

Introduction

Marine sponges (Phylum Porifera) are a prolific source of novel, biologically active secondary metabolites, many of which hold significant promise for drug discovery and development.[1][2] These organisms have yielded a vast array of chemical structures with potent pharmacological activities. One such compound is this compound, a hydantoin alkaloid that has demonstrated significant anti-cancer properties. This guide serves as a technical resource for researchers interested in this promising marine natural product.

Discovery and Isolation

(Z)-5-(4-Hydroxybenzylidene)hydantoin was isolated from the Red Sea marine sponge Hemimycale arabica.[1][3][4][5] This discovery was part of a broader effort to identify bioactive compounds from marine invertebrates in the Red Sea.[1][5] The structural elucidation of the compound was accomplished through extensive one- and two-dimensional Nuclear Magnetic Resonance (NMR) studies (COSY, HSQC, and HMBC) and high-resolution mass spectrometry.[1][5]

Experimental Protocol: Isolation and Purification

The following protocol outlines a general method for the isolation and purification of this compound from Hemimycale arabica, based on established procedures for marine natural products.[1][6]

1. Collection and Extraction:

-

Frozen sponge material (Hemimycale arabica) is cut into small pieces.

-

The material is extracted with a 1:1 mixture of dichloromethane (CH₂Cl₂) and methanol (MeOH).[1]

2. Solvent Partitioning:

-

The crude extract is partitioned between 60% aqueous MeOH and CH₂Cl₂.[1]

-

The CH₂Cl₂ layer, typically containing the compounds of interest, is collected and concentrated under reduced pressure.

3. Chromatographic Fractionation:

-

The concentrated CH₂Cl₂ extract is subjected to flash column chromatography on silica gel.

-

The column is eluted with a gradient of increasing polarity, starting from n-hexane, then dichloromethane, and finally methanol.[1]

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

4. Bioassay-Guided Purification:

-

All collected fractions are tested for their biological activity (e.g., antimicrobial or antiproliferative assays).

-

The active fractions are pooled and subjected to further purification steps.

5. High-Performance Liquid Chromatography (HPLC):

-

The bioactive fractions are purified by reversed-phase HPLC to yield the pure compound, this compound.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. Protocol for 3D Screening of Lung Cancer Spheroids using Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Benzylidene-hydantoins: synthesis and antiproliferative activity on A549 lung cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Spectroscopic Interpretation of 5-(4-Hydroxybenzylidene)hydantoin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-(4-Hydroxybenzylidene)hydantoin, a molecule of interest in medicinal chemistry due to the established biological activities of the hydantoin scaffold. The document presents available and predicted spectroscopic data, detailed experimental protocols for its synthesis and characterization, and visualizations of its synthetic route and a key biological pathway in which similar molecules are implicated.

Spectroscopic Data Interpretation

The following sections summarize the key spectroscopic data for this compound. Due to a lack of complete, publicly available experimental spectra for this specific molecule, predicted data is included to provide a comprehensive analytical profile. This data is crucial for the identification and characterization of the compound in a research setting.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Proton NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR data for this compound in DMSO-d₆ is presented below. For comparative purposes, experimental data for a structurally related compound, (E/Z)-5-(4-hydroxybenzylidene)-1-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione, is also included.[1]

| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Notes |

| Phenolic -OH | ~10.0 | Singlet (broad) | Chemical shift can vary with concentration and temperature. |

| Hydantoin N-H (x2) | ~11.0 and ~9.0 | Singlet (broad) | Two distinct N-H signals are expected. |

| Aromatic H (ortho to -OH) | ~6.8 | Doublet | |

| Aromatic H (meta to -OH) | ~7.4 | Doublet | |

| Vinylic =C-H | ~6.5 | Singlet |

Predicted data is generated based on standard NMR prediction algorithms and should be confirmed with experimental data.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR data for this compound is tabulated below.

| Carbon Assignment | Predicted Chemical Shift (δ ppm) | Notes |

| C=O (Hydantoin) | ~165 | Two distinct carbonyl signals may be observed. |

| C=O (Hydantoin) | ~156 | |

| C-OH (Aromatic) | ~158 | |

| C (Aromatic, ipso to benzylidene) | ~125 | |

| CH (Aromatic) | ~132 | |

| CH (Aromatic) | ~116 | |

| C= (exocyclic) | ~128 | |

| =CH (vinylic) | ~110 | |

| C5 (Hydantoin) | ~118 |

Predicted data is generated based on standard NMR prediction algorithms and should be confirmed with experimental data.

IR (Infrared) Spectroscopy Data

Infrared spectroscopy is used to identify functional groups within a molecule based on their characteristic vibrational frequencies. The predicted characteristic IR absorption bands for this compound are listed below. For comparison, experimental data for the structurally similar 5-(2'-Hydroxybenzylidene)-2-thiohydantoin is provided.[2]

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Phenol) | 3600-3200 | Broad |

| N-H stretch (Hydantoin) | 3400-3200 | Medium |

| C-H stretch (Aromatic) | 3100-3000 | Medium |

| C=O stretch (Hydantoin) | 1780-1700 | Strong |

| C=C stretch (Alkene) | 1650-1600 | Medium |

| C=C stretch (Aromatic) | 1600-1450 | Medium |

| C-O stretch (Phenol) | 1260-1180 | Strong |

Predicted data is based on typical IR frequencies for the respective functional groups.

Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight.

| Analysis Type | Predicted m/z | Notes |

| Molecular Ion [M]⁺ | 204.05 | Calculated for C₁₀H₈N₂O₃ |

| [M+H]⁺ | 205.06 | Protonated molecule, commonly observed in ESI-MS. |

| [M+Na]⁺ | 227.04 | Sodium adduct, often observed in ESI-MS. |

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation

The synthesis of this compound is typically achieved through a Knoevenagel condensation reaction between hydantoin and 4-hydroxybenzaldehyde.

Materials:

-

Hydantoin

-

4-Hydroxybenzaldehyde

-

A suitable base catalyst (e.g., piperidine, pyridine, or a salt like ammonium acetate)

-

A suitable solvent (e.g., ethanol, acetic acid, or solvent-free conditions)

Procedure:

-

Equimolar amounts of hydantoin and 4-hydroxybenzaldehyde are combined in a round-bottom flask.

-

A catalytic amount of the base is added to the mixture.

-

The appropriate solvent is added, or the reaction is set up under solvent-free conditions.

-

The reaction mixture is heated to reflux for a period of 2-4 hours, with the progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the product.

-

The solid product is collected by vacuum filtration and washed with a cold solvent (e.g., ethanol or water) to remove any unreacted starting materials and catalyst.

-

The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound. The melting point of the purified product should be in the range of 314°-316° C.

Spectroscopic Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., DMSO-d₆, ~0.7 mL) in an NMR tube.

-

The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

The chemical shifts (δ) are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (TMS).

-

Data processing, including Fourier transformation and phase correction, is performed using the spectrometer's software.

Infrared (IR) Spectroscopy:

-

A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Alternatively, a Nujol mull of the sample can be prepared by grinding the solid with a drop of Nujol oil and placing the paste between two salt plates (e.g., NaCl or KBr).

-

The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹.

-

The resulting spectrum is analyzed to identify the characteristic absorption bands of the functional groups present in the molecule.

Mass Spectrometry (MS):

-

A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).

-

The sample is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source for polar molecules like hydantoin derivatives.

-

The mass spectrum is acquired in either positive or negative ion mode to observe the molecular ion and any characteristic fragments.

-

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and elemental composition of the molecule.

Visualizations

Synthesis Workflow

The following diagram illustrates the Knoevenagel condensation reaction for the synthesis of this compound.

EGFR Signaling Pathway and Inhibition

Hydantoin derivatives have been identified as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer. The diagram below illustrates a simplified EGFR signaling cascade and the point of inhibition by small molecules like this compound.[3][4][5][6][7][8][9][10][11]

References

- 1. biorxiv.org [biorxiv.org]

- 2. 5-(2'-Hydroxybenzylidene)-2-thiohydantoin [webbook.nist.gov]

- 3. ClinPGx [clinpgx.org]

- 4. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Epidermal Growth Factor Receptor (EGFR) Signaling [sigmaaldrich.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Promise of Hydantoin Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The hydantoin scaffold, a five-membered nitrogen-containing heterocycle, has long been a cornerstone in medicinal chemistry. Its structural versatility and ability to interact with various biological targets have led to the development of a wide range of therapeutic agents.[1][2] This technical guide delves into the core therapeutic applications of hydantoin derivatives, focusing on their anticancer and anticonvulsant activities. It provides an in-depth look at their mechanisms of action, summarizes key quantitative data, and outlines detailed experimental protocols for their synthesis and evaluation.

Anticancer Applications of Hydantoin Derivatives

Hydantoin derivatives have emerged as a promising class of anticancer agents, exhibiting efficacy against a variety of malignancies through diverse mechanisms of action.[2][3][4] These include the inhibition of key enzymes involved in cancer progression, such as histone deacetylases (HDACs) and epidermal growth factor receptor (EGFR), as well as interference with fundamental cellular processes like tubulin polymerization.[2][3][4]

Mechanism of Action: Histone Deacetylase (HDAC) Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in regulating gene expression by removing acetyl groups from histone proteins. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes.[3] Hydantoin-based HDAC inhibitors typically feature a pharmacophore consisting of a cap group for surface recognition, a linker, and a zinc-binding group that chelates the zinc ion in the HDAC active site, thereby inhibiting its enzymatic activity.[3][5][6] This inhibition leads to the accumulation of acetylated histones, reactivation of tumor suppressor genes, and ultimately, cancer cell death.[7][8]

Below is a diagram illustrating the mechanism of HDAC inhibition by hydantoin derivatives.

Quantitative Data: In Vitro Anticancer Activity of Hydantoin Derivatives

The following table summarizes the in vitro anticancer activity of selected hydantoin derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 9a | HL-60 (Leukemia) | 0.25 | [3] |

| RPMI-8226 (Myeloma) | 0.23 | [3] | |

| K562 (Leukemia) | 0.49 | [3] | |

| HCT-116 (Colon) | 0.83 | [3] | |

| A549 (Lung) | 0.79 | [3] | |

| 10a | MCF-7 (Breast) | 2.56 | [9] |

| 13 | Mouse T-lymphoma (PAR) | 0.67 | [9] |

| Mouse T-lymphoma (MDR) | 0.90 | [9] | |

| 5g | HeLa (Cervical) | 5.4 | [10][11] |

| MCF-7 (Breast) | 2 | [10][11] | |

| 5h | HeLa (Cervical) | 21 | [10][11] |

| MCF-7 (Breast) | 20 | [10][11] | |

| MiaPaCa-2 (Pancreatic) | 22 | [10][11] | |

| H460 (Lung) | 23 | [10][11] | |

| SW620 (Colon) | 21 | [10][11] | |

| 4 | SW480 (Colon) | 16.8 | [12] |

Mechanism of Action: Epidermal Growth Factor Receptor (EGFR) Inhibition

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that, upon activation by its ligands (e.g., EGF), triggers downstream signaling cascades like the RAS/RAF/MAPK and PI3K/AKT pathways, which are crucial for cell proliferation, survival, and migration.[4][13][14] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. Hydantoin derivatives have been designed to inhibit EGFR by competing with ATP for the binding site in the kinase domain of the receptor, thereby blocking its autophosphorylation and subsequent activation of downstream signaling.[8]

The diagram below illustrates the EGFR signaling pathway and the point of inhibition by hydantoin derivatives.

Anticonvulsant Applications of Hydantoin Derivatives

Hydantoin derivatives are a well-established class of anticonvulsant drugs, with phenytoin being a prominent example.[9] They are primarily used in the treatment of generalized tonic-clonic and partial seizures.[9]

Mechanism of Action: Modulation of Voltage-Gated Sodium Channels

The primary mechanism of anticonvulsant action for many hydantoin derivatives involves the modulation of voltage-gated sodium channels in neurons.[15][16] During a seizure, neurons fire at an abnormally high frequency. Hydantoin derivatives selectively bind to the inactivated state of the sodium channels, prolonging the refractory period and thereby preventing the rapid and repetitive firing of action potentials that underlies seizure activity.[9][15] This action stabilizes the neuronal membrane and limits the spread of seizure discharges.[9]

Quantitative Data: In Vivo Anticonvulsant Activity of Hydantoin Derivatives

The following table presents the in vivo anticonvulsant activity of selected hydantoin derivatives as determined by the maximal electroshock seizure (MES) test in mice, with the effective dose 50 (ED50) representing the dose required to protect 50% of the animals from the tonic hindlimb extension component of the seizure.

| Compound | Animal Model | ED50 (mg/kg) | Reference |

| Phenytoin | Mouse | 5.96 | [17] |

| SB2-Ph | Mouse | 8.29 | [17] |

| Compound 4 | Mouse | 62.14 | [1] |

| Compound 6d | Mouse | 15.8 | [1] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of hydantoin derivatives and their biological evaluation.

Synthesis of Hydantoin Derivatives: Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a classic and versatile method for the synthesis of 5,5-disubstituted hydantoins from a ketone or aldehyde, ammonium carbonate, and an alkali metal cyanide.[7][16][18]

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine the carbonyl compound (1 equivalent), potassium cyanide (2 equivalents), and ammonium carbonate (2 equivalents).[3]

-

Solvent Addition: Add a suitable solvent, typically a mixture of ethanol and water (e.g., 50% aqueous ethanol).[18]

-

Reaction Conditions: Heat the reaction mixture to reflux (approximately 80-100 °C) with stirring for several hours until the reaction is complete (monitored by TLC).[3]

-

Work-up: After cooling to room temperature, acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the hydantoin product.[3]

-

Purification: Collect the precipitate by filtration, wash with cold water, and purify by recrystallization from a suitable solvent (e.g., ethanol/water).[3]

The following diagram illustrates the workflow for the Bucherer-Bergs reaction.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[19]

Experimental Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.[19]

-

Compound Treatment: Treat the cells with various concentrations of the hydantoin derivatives and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.[20][21]

-

Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to each well to dissolve the formazan crystals.[19]

-

Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.[21]

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control and determine the IC50 value.

The diagram below outlines the workflow of the MTT assay.

In Vivo Anticonvulsant Evaluation: Maximal Electroshock Seizure (MES) Test

The Maximal Electroshock Seizure (MES) test is a widely used animal model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.[13][22][23]

Experimental Protocol:

-

Animal Preparation: Use adult male mice or rats. Administer the test hydantoin derivative or vehicle control intraperitoneally (i.p.) or orally (p.o.) at various doses.

-

Time Interval: Allow for a specific time interval after drug administration for the compound to reach its peak effect.

-

Electroshock Application: Apply a supramaximal electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice) via corneal or ear clip electrodes.[13][23]

-

Observation: Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase is considered protection.[13][23]

-

Data Analysis: Determine the number of animals protected at each dose and calculate the median effective dose (ED50) using a suitable statistical method (e.g., probit analysis).

The diagram below illustrates the workflow of the MES test.

References

- 1. researchgate.net [researchgate.net]

- 2. Hydantoin derivatives: A review on their anticancer activities [journals.ekb.eg]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. HDAC Inhibitors: Dissecting Mechanisms of Action to Counter Tumor Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. odr.journals.ekb.eg [odr.journals.ekb.eg]

- 10. Hydantoin Derivatives of L- and D-amino acids: Synthesis and Evaluation of Their Antiviral and Antitumoral Activity [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Design, Synthesis, and In Vitro Antiproliferative Activity of Hydantoin and Purine Derivatives with the 4-Acetylphenylpiperazinylalkyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 13. creative-diagnostics.com [creative-diagnostics.com]

- 14. researchgate.net [researchgate.net]

- 15. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Bucherer-Bergs Reaction [organic-chemistry.org]

- 17. Additive Anticonvulsant Profile and Molecular Docking Analysis of 5,5′-Diphenylhydantoin Schiff Bases and Phenytoin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Bucherer–Bergs reaction - Wikipedia [en.wikipedia.org]

- 19. bds.berkeley.edu [bds.berkeley.edu]

- 20. researchgate.net [researchgate.net]

- 21. MTT assay protocol | Abcam [abcam.com]

- 22. Acute Seizure Tests Used in Epilepsy Research: Step-by-Step Protocol of the Maximal Electroshock Seizure (MES) Test, the Maximal Electroshock Seizure Threshold (MEST) Test, and the Pentylenetetrazole (PTZ)-Induced Seizure Test in Rodents | Springer Nature Experiments [experiments.springernature.com]

- 23. Maximal Electroshock Seizure (MES) Test (mouse, rat) [panache.ninds.nih.gov]

The Hydantoin Heterocycle: A Privileged Scaffold in Drug Discovery and Its Pharmacophoric Exploration

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals